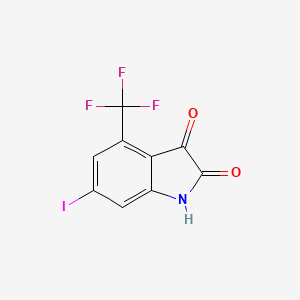

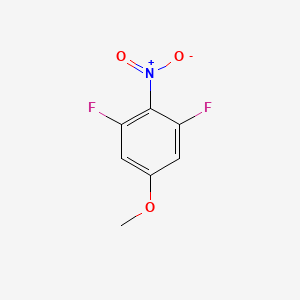

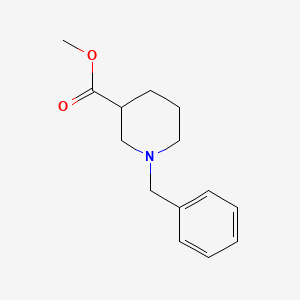

![molecular formula C20H30N4O3S B1311829 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate CAS No. 423165-08-6](/img/structure/B1311829.png)

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

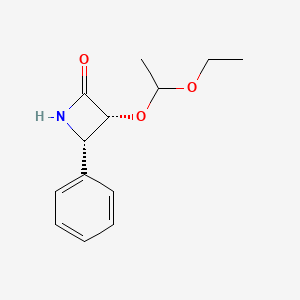

The compound appears to contain a 1,2,4-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The 1,2,4-triazole ring is attached to an isopropyl group and a methyl group. Additionally, the compound contains an 8-azabicyclo[3.2.1]octane structure, which is a type of bicyclic compound with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the bicyclic structure and the 1,2,4-triazole ring. The exact structure would depend on the specific locations of the various substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1,2,4-triazole ring and the bicyclic structure. The 1,2,4-triazole ring is known to participate in various reactions .Scientific Research Applications

Synthesis and Chemical Reactions

- The cycloaddition reaction of 5-amino-v-triazolines with thiazolium-4-olates leads to isomeric cycloadducts, which can be transformed into pyridinones and 8-thia-6-azabicyclo[3.2.1]-octane derivatives (Cavalleri et al., 1992).

- Synthesis involving 1,2,3-triazoles and tetrazoles attached to the azabicyclic ring has been reported, showing their potential as muscarinic ligands in medicinal chemistry (Wadsworth et al., 1992).

- Research on the synthesis of 4-[(Heteroaryldiazenyl)methylidene] substituted (1R,5R)-4-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones highlights the utilization of enamino lactone in organic synthesis (Grošelj et al., 2005).

Chemical Structure and Properties

- The preparation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyrones demonstrates the diversity in synthetic routes available for similar compounds (Rumbo et al., 1996).

- A study on the radical translocation reactions of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)-piperidines for the synthesis of bridged azabicyclic compounds underlines the synthetic versatility of such structures (Ikeda et al., 1996).

Applications in Medicinal Chemistry

- The reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles with bases leading to carboxamides and subsequent cyclization into isoindole derivatives provides insight into the chemical transformations relevant for drug design (Ershov et al., 2001).

- The synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its 3-substituted analogues from pyroglutamic acid, evaluated for D2 and 5-HT2A receptor affinity, demonstrates the compound's relevance in the development of neurological drugs (Singh et al., 2007).

Future Directions

properties

IUPAC Name |

4-methylbenzenesulfonic acid;3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRVOZLPVSXSLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436980 |

Source

|

| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

CAS RN |

423165-08-6 |

Source

|

| Record name | 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

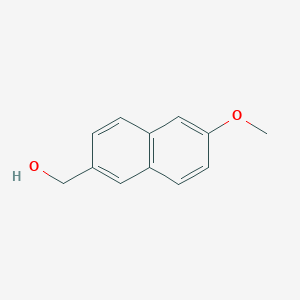

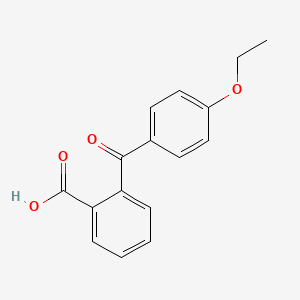

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)